3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid

Description

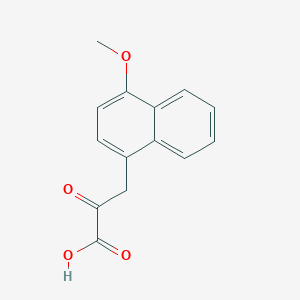

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic acid is an α-ketocarboxylic acid derivative featuring a 4-methoxy-substituted naphthalene ring at the 3-position of the 2-oxopropanoic acid backbone. The compound’s structure combines the reactivity of the α-keto group with the aromatic and electronic effects of the methoxynaphthyl moiety, making it a candidate for applications in medicinal chemistry and synthetic intermediates.

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

3-(4-methoxynaphthalen-1-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C14H12O4/c1-18-13-7-6-9(8-12(15)14(16)17)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3,(H,16,17) |

InChI Key |

AAVJSPABBKCYBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid typically involves the reaction of 4-methoxy-1-naphthol with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-methoxy-1-naphthol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the oxopropanoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic acid and related compounds:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : Pyruvic acid is highly water-soluble (88.06 Da), while bulkier derivatives like the target compound may exhibit reduced solubility in aqueous media.

- Stability: The α-keto group is prone to tautomerism (keto-enol) and nucleophilic attack, a trait shared across all analogs .

Biological Activity

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antioxidant Activity

Antioxidant activity is a critical aspect of many bioactive compounds, including this compound. The compound has been evaluated for its capacity to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the antioxidant capacity of compounds. In studies, derivatives related to this compound demonstrated significant DPPH radical scavenging activity, exceeding that of ascorbic acid, a well-known antioxidant. For instance, one derivative showed antioxidant activity approximately 1.4 times higher than ascorbic acid .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound derivative | 79.62% | 1.37 times higher |

| Ascorbic Acid | 58.2% | - |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Cell Line Studies

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The MTT assay results revealed significant inhibition of cell proliferation at certain concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (glioblastoma) | <5 |

| MDA-MB-231 (breast cancer) | >10 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Free Radical Scavenging : By neutralizing free radicals, the compound reduces oxidative damage to cells, potentially preventing cancer progression.

- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and metastasis .

Case Studies

Several case studies have highlighted the efficacy of derivatives of this compound:

- Study on Glioblastoma : A derivative was tested on U-87 cells and showed a marked reduction in cell viability at concentrations as low as 5 µM.

- Breast Cancer Research : In another study involving MDA-MB-231 cells, while the compound was less effective than against glioblastoma, it still demonstrated significant cytotoxicity at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.